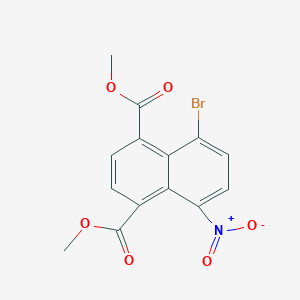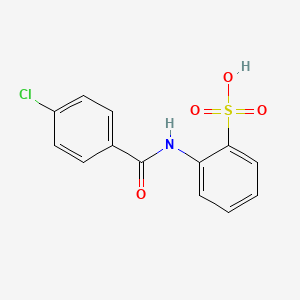
2-(4-Chlorobenzamido)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzamido)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, along with a 4-chlorobenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The sulfonation of benzene can be achieved by heating benzene under reflux with concentrated sulfuric acid for several hours or by warming benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes . The resulting benzenesulfonic acid can then be reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to introduce the 4-chlorobenzamido group.
Industrial Production Methods
Industrial production of 2-(4-Chlorobenzamido)benzene-1-sulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The sulfonation step is typically carried out in large reactors with controlled temperature and pressure to ensure complete conversion of benzene to benzenesulfonic acid.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobenzamido)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides.
Reduction: The compound can be reduced to form sulfonamides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Sulfonamides.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzamido)benzene-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzamido)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The 4-chlorobenzamido group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of other sulfonic acids.
4-Chlorobenzenesulfonic acid: Similar structure but lacks the amido group, used in the synthesis of dyes and pigments.
2-(4-Fluorobenzamido)benzene-1-sulfonic acid: Similar structure with a fluorine atom instead of chlorine, investigated for its antibacterial properties.
Uniqueness
2-(4-Chlorobenzamido)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and 4-chlorobenzamido groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
63082-36-0 |
|---|---|
Fórmula molecular |
C13H10ClNO4S |
Peso molecular |
311.74 g/mol |
Nombre IUPAC |
2-[(4-chlorobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-7-5-9(6-8-10)13(16)15-11-3-1-2-4-12(11)20(17,18)19/h1-8H,(H,15,16)(H,17,18,19) |
Clave InChI |
DBQYSMQPBVCOBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


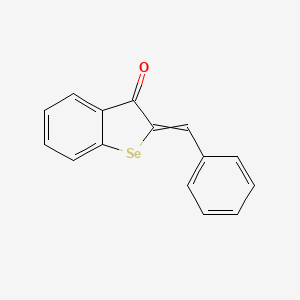
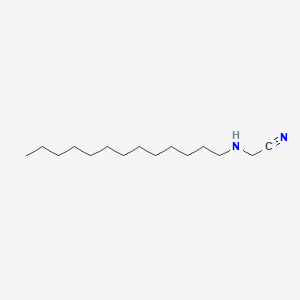
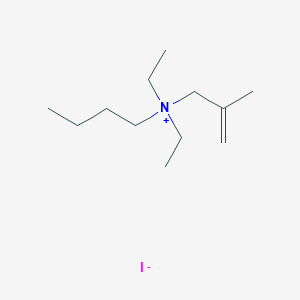

![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)

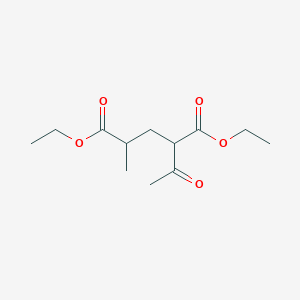
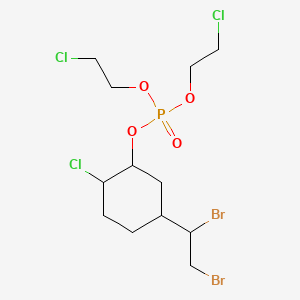
![Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride](/img/structure/B14510582.png)
![[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate](/img/structure/B14510584.png)
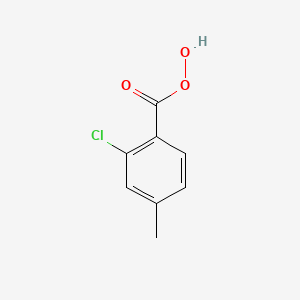
![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)

